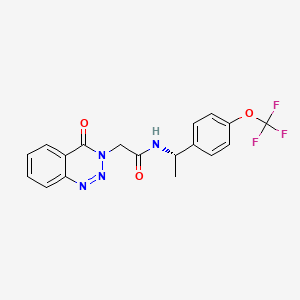

Tak-041

Description

Properties

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O3/c1-11(12-6-8-13(9-7-12)28-18(19,20)21)22-16(26)10-25-17(27)14-4-2-3-5-15(14)23-24-25/h2-9,11H,10H2,1H3,(H,22,26)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGLECLGVQRPPI-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAK-041: A Technical Deep Dive into its Mechanism of Action for Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-041, also known as Zelatriazin or NBI-1065846, is a potent and selective agonist of the orphan G-protein coupled receptor 139 (GPR139). This receptor is predominantly expressed in the central nervous system, with particularly high concentrations in the habenula, a key brain region implicated in reward processing, motivation, and the pathophysiology of schizophrenia. Developed for the treatment of negative symptoms and cognitive impairment associated with schizophrenia, this compound demonstrated promising preclinical efficacy in rodent models by modulating habenular circuitry and downstream dopaminergic pathways. However, the development of this compound was discontinued (B1498344) in 2023 following unsuccessful clinical trials. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.

Core Mechanism of Action: GPR139 Agonism

The primary mechanism of action of this compound is its potent and selective agonism of the GPR139 receptor.[1][2] GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified, although some studies suggest certain amino acids may play this role. The receptor is highly expressed in the habenula, a brain structure that plays a crucial role in regulating monoaminergic systems, including dopamine (B1211576) and serotonin (B10506) pathways.[1]

Activation of GPR139 by this compound is believed to modulate the activity of habenular neurons.[1] This modulation is thought to influence downstream neural circuits, particularly the dopaminergic system, which is known to be dysregulated in schizophrenia.

Preclinical Evidence

In Vitro Pharmacology

This compound is a highly potent GPR139 agonist, as demonstrated by its low nanomolar half-maximal effective concentration (EC50) for receptor activation. This indicates a strong binding affinity and functional activity at its target.

| Parameter | Value | Assay |

| EC50 for GPR139 | 24.7 nM | Calcium mobilization assay |

In Vivo Neurochemical and Behavioral Effects

Preclinical studies in rodent models have provided evidence for the potential of this compound to ameliorate behaviors relevant to the negative symptoms of schizophrenia.

Habenular Engagement: Administration of this compound in wild-type mice led to an increase in the expression of c-fos, a marker of neuronal activation, in the habenula.[1][3] This effect was absent in GPR139 knockout mice, confirming the target engagement of this compound.[3] Chronic dosing did not lead to desensitization of this c-fos response.[3]

Modulation of Dopamine Release: In vivo microdialysis studies in rats demonstrated that this compound pretreatment could attenuate the release of dopamine in the nucleus accumbens induced by stimulants such as amphetamine.[3]

Reversal of Social Interaction Deficits: In BALB/c mice, a strain known for its inherent social interaction deficits, this compound was shown to rescue these behavioral impairments.[4] The compound also demonstrated efficacy in reversing social interaction deficits in other rodent models of schizophrenia, including the maternal immune activation (poly-I:C) model and the subchronic phencyclidine (PCP) model.[3]

Amelioration of Anhedonia: this compound demonstrated the ability to reverse anhedonia-like behavior in rodent models.[3]

Clinical Pharmacology and Pharmacokinetics

A Phase 1 clinical trial (NCT02748694) evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and patients with stable schizophrenia.[1][2][5]

| Pharmacokinetic Parameter | Healthy Volunteers | Patients with Schizophrenia |

| Dose Range (Single Dose) | 5 mg - 160 mg | N/A |

| Dose Range (Multiple Dose) | Loading: 80-160 mg, Maintenance: 40-80 mg | Loading: 160 mg, Maintenance: 80 mg |

| Time to Maximum Concentration (Tmax) | 1.75 - 3.00 hours | Not specified |

| Half-life (t1/2) | 170 - 302 hours | 170 - 302 hours |

| Systemic Exposure (AUC) | Baseline | 22-30% lower than healthy volunteers |

The study found that this compound was generally well-tolerated and exhibited a nearly linear pharmacokinetic profile with rapid absorption and a very long half-life.[1][2] Interestingly, systemic exposure was noted to be 22-30% lower in patients with schizophrenia compared to healthy volunteers.[1][2]

A proof-of-activity study (NCT03319953) in patients with schizophrenia used functional magnetic resonance imaging (fMRI) to assess the effects of this compound on reward processing.[6] While there was no significant effect on cognitive scores, the study did find that at day 14, this compound produced an increase in reward anticipatory activity in the ventral striatum compared with placebo.[6]

Experimental Protocols

c-fos Immunohistochemistry in the Habenula

This protocol is a generalized procedure for detecting neuronal activation in the habenula following the administration of a GPR139 agonist.

Caption: Workflow for c-fos immunohistochemistry.

In Vivo Microdialysis for Dopamine in the Nucleus Accumbens

This protocol outlines the general steps for measuring extracellular dopamine levels in the nucleus accumbens of a freely moving rodent.

Caption: In vivo microdialysis experimental workflow.

Three-Chamber Social Interaction Test

This behavioral paradigm is used to assess sociability and preference for social novelty in rodents.

Caption: Three-chamber social interaction test phases.

Proposed Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism of this compound in schizophrenia.

Conclusion

This compound represented a novel therapeutic approach for the negative symptoms of schizophrenia by targeting the GPR139 receptor in the habenula. Preclinical data strongly supported its mechanism of action, demonstrating target engagement and efficacy in relevant animal models. However, the translation of these findings to the clinical setting proved challenging, ultimately leading to the discontinuation of its development. The extensive research conducted on this compound has, nevertheless, provided valuable insights into the role of GPR139 and the habenula in the pathophysiology of schizophrenia, paving the way for future drug discovery efforts targeting this and related pathways.

References

- 1. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK‐041 in healthy participants and patients with stable schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of this compound in healthy participants and patients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of this compound: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

The GPR139 Agonist TAK-041: A Technical Guide on its Potential Role in Anhedonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhedonia, the diminished ability to experience pleasure, is a core symptom of several neuropsychiatric disorders, including major depressive disorder (MDD) and schizophrenia, and represents a significant unmet medical need. The G protein-coupled receptor 139 (GPR139), an orphan receptor highly expressed in brain regions associated with reward and motivation, has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the GPR139 agonist, TAK-041 (also known as NBI-1065846), and its investigation as a potential treatment for anhedonia. We consolidate preclinical and clinical data, detail experimental methodologies, and visualize key pathways to offer a comprehensive resource for researchers and drug development professionals. While preclinical studies in rodent models demonstrated pro-hedonic effects, a Phase 2 clinical trial in MDD with anhedonia did not meet its primary endpoint. This guide aims to present the available scientific evidence to inform future research in this area.

Introduction: GPR139 and its Role in the Central Nervous System

GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system (CNS), with high concentrations in the habenula, striatum, and hypothalamus.[1][2] These brain regions are integral to the neural circuits governing reward, motivation, and emotional regulation, suggesting a potential role for GPR139 in modulating these processes. The endogenous ligands for GPR139 are thought to be the aromatic amino acids L-tryptophan and L-phenylalanine.[3][4]

GPR139 Signaling Pathway

GPR139 activation primarily couples to the Gq/11 family of G proteins.[5][6][7] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway can modulate neuronal excitability and neurotransmitter release.

Pharmacology of this compound

This compound is a potent and selective agonist for the GPR139 receptor.[2] Its pharmacological properties have been characterized in various in vitro and in vivo studies.

Pharmacodynamics

This compound demonstrates high potency in activating GPR139, with a reported EC50 value of 0.022 µM in a calcium mobilization assay.[2] While a specific binding affinity (Ki) has not been detailed in the reviewed literature, its potent functional activity suggests a high affinity for the receptor.

Pharmacokinetics

In a Phase 1 study, this compound exhibited a nearly linear pharmacokinetic profile with rapid absorption.[5][8] A notable characteristic is its long half-life, ranging from 170 to 302 hours across the doses tested.[5][8]

| Parameter | Value | Reference |

| EC50 (Calcium Mobilization) | 0.022 µM | [2] |

| Half-life | 170-302 hours | [5][8] |

Preclinical Evidence for this compound in Anhedonia Models

Several preclinical studies have investigated the efficacy of this compound in rodent models designed to mimic anhedonia and depressive-like behaviors.

Unpredictable Chronic Mild Stress (uCMS) Model

The uCMS model is a widely used paradigm to induce a state of chronic stress in rodents, leading to behaviors analogous to human depression, including anhedonia.

Studies have reported that both acute and chronic administration of this compound reversed the anhedonia-like behavior induced by uCMS in rats.[9][10][11] Specific quantitative data on the percentage of sucrose preference and the doses used were not available in the reviewed abstracts.

Novelty Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived rodent to approach and eat a food pellet in a novel and potentially stressful environment.

This compound was shown to reverse anxiety-related behavior in the NSFT in a uCMS model.[9][10][11] Specific data on the latency to feed for the different treatment groups were not available in the reviewed literature.

Forced Swim Test (FST)

The FST is a behavioral despair model where the immobility time of a rodent in an inescapable cylinder of water is measured. Antidepressant activity is inferred by a reduction in immobility time.

In the uCMS model, this compound reversed depressive-like behavior in the forced swim test.[9][10][11] Quantitative data on the duration of immobility were not specified in the reviewed abstracts.

Clinical Investigation of this compound in Anhedonia

The promising preclinical findings led to the clinical investigation of this compound for the treatment of anhedonia in patients with MDD.

The TERPSIS Study: A Phase 2, Randomized, Placebo-Controlled Trial

The TERPSIS study was a proof-of-concept clinical trial designed to evaluate the efficacy and safety of this compound in adults with MDD experiencing a major depressive episode with anhedonia.[5][7][9][12][13]

-

Population: Adults with MDD and anhedonia.

-

Intervention: this compound or placebo for 8 weeks.

-

Primary Endpoint: Change from baseline in the Dimensional Anhedonia Rating Scale (DARS) score at Day 57.

-

Secondary Endpoints: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score and Clinical Global Impression of Severity (CGI-S) score at Day 57.[5][7][9][12][13]

The TERPSIS study did not meet its primary or secondary endpoints.[5][7][9][12][13] While both the this compound and placebo groups showed improvements in DARS scores, there was no statistically significant difference between the two groups.[5][7][9][12]

| Endpoint | This compound (n=46) | Placebo (n=47) | p-value | Reference |

| Change in DARS Score (LS Mean) | -13.5 | -17.4 | 0.8663 | [5][7][9][12] |

| Change in MADRS Score | Not Specified | Not Specified | 0.7008 | [5][7][9] |

| Change in CGI-S Score | Not Specified | Not Specified | 0.9051 | [5][7][9] |

More detailed data including baseline and end-of-study scores with standard deviations were not available in the reviewed literature.

This compound was generally well-tolerated, with all treatment-emergent adverse events being mild or moderate in severity.[5][7][9][12]

Discussion and Future Directions

The journey of this compound from promising preclinical findings to a challenging clinical outcome highlights the complexities of translating animal model data to human neuropsychiatric disorders. The preclinical studies consistently demonstrated that this compound could reverse anhedonia- and depression-like behaviors in established rodent models.[9][10][11] This provided a strong rationale for its clinical development.

However, the failure of the Phase 2 TERPSIS study to demonstrate efficacy in patients with MDD and anhedonia raises important questions.[5][7][9][12][13] Several factors could have contributed to this outcome, including the heterogeneity of MDD, the significant placebo response often observed in psychiatric clinical trials, and potential differences in the underlying neurobiology of anhedonia between rodents and humans.

Despite the clinical setback for this compound in MDD, the exploration of GPR139 as a therapeutic target for anhedonia and other negative symptoms of psychiatric disorders remains an area of active research. Further investigation into the role of the GPR139 signaling pathway in reward circuitry and the development of novel GPR139 modulators with different pharmacological profiles may yet yield therapeutic breakthroughs. A deeper understanding of the patient populations most likely to respond to GPR139 agonism will be critical for the design of future clinical trials.

Conclusion

This compound, a potent GPR139 agonist, has been extensively studied for its potential to treat anhedonia. While preclinical evidence in rodent models was encouraging, a Phase 2 clinical trial in patients with MDD and anhedonia did not demonstrate a statistically significant therapeutic benefit over placebo. This technical guide has summarized the available data on the pharmacology of this compound, its effects in preclinical models, and its clinical evaluation. The information presented herein serves as a valuable resource for the scientific community to guide future research and development efforts targeting the GPR139 receptor for the treatment of anhedonia and other neuropsychiatric symptoms.

References

- 1. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK‐041 in healthy participants and patients with stable schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A Phase 2 Randomized Trial of NBI-1065846 (this compound) in Patients With Anhedonia Associated With Major Depressive Disorder: Results of the TERPSIS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of this compound in healthy participants and patients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Phase 2 Randomized Trial of NBI-1065846 (this compound) in Patients With Anhedonia Associated With Major Depressive Disorder: Results of the TERPSIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. S180. THE SELECTIVE GPR139 AGONIST this compound REVERSES ANHEDONIA AND SOCIAL INTERACTION DEFICITS IN RODENT MODELS RELATED TO NEGATIVE SYMPTOMS IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase 2 Randomized Trial of NBI-1065846 (this compound) in Patients With Anhedonia Associated With Major Depressive Disorder | CoLab [colab.ws]

- 13. researchgate.net [researchgate.net]

Preclinical Pharmacology of TAK-041: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-041, also known as NBI-1065846, is a potent and selective agonist of the orphan G-protein coupled receptor 139 (GPR139).[1] This receptor is predominantly expressed in the central nervous system, with high concentrations in the habenula, a key region implicated in reward, motivation, and the pathophysiology of psychiatric disorders such as schizophrenia.[1][2] Preclinical studies have demonstrated that this compound modulates the activity of habenula neurons and shows efficacy in animal models relevant to the negative and cognitive symptoms of schizophrenia.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the experimental protocols utilized in its evaluation.

Mechanism of Action: GPR139 Signaling Pathway

This compound exerts its pharmacological effects by activating GPR139. This receptor is known to couple to multiple G-protein families, primarily Gq/11 and to a lesser extent Gi/o.[3][4] Activation of the Gq/11 pathway by GPR139 initiates a signaling cascade that leads to the mobilization of intracellular calcium, an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, and the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3][5] This signaling activity of GPR139 has been shown to functionally oppose the effects of the µ-opioid receptor.[3]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various functional assays, demonstrating its potency and selectivity for the GPR139 receptor.

Quantitative In Vitro Data

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | CHO-K1 | EC50 | 24.7 nM | [6] |

| Receptor Binding | CHO-K1 | Ki | 1236 nM (for a related compound) | [7] |

| cAMP Production | HEK293T | EC50 | 41 ± 20 nM (for GPR139 agonist JNJ-63533054) | [2][5] |

| Microsomal Stability (Human) | - | % Remaining (1 hr) | 68.4% | [6] |

| Microsomal Stability (Mouse) | - | % Remaining (1 hr) | 15.8% | [6] |

Experimental Protocols

A high-throughput screening of a 600,000 compound library was performed using Chinese Hamster Ovary (CHO) cells stably expressing the full-length human GPR139 receptor.[8]

In Vivo Pharmacology

The in vivo effects of this compound have been investigated in rodent models, focusing on its pharmacokinetic profile and its efficacy in behavioral paradigms relevant to schizophrenia.

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and brain penetration in preclinical species.[6][9]

| Species | Route | Dose (mg/kg) | Cmax (ng/mL or ng/g) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Brain/Plasma Ratio | Reference |

| Mouse | i.p. | 3 | Plasma: 1844, Brain: 1578 | - | Plasma: 0.99, Brain: 0.90 | - | - | [6] |

| Rat | Oral | 10 µmol/kg | - | - | - | 2.03 (oral half-life) | - | [6][9] |

Target Engagement: c-Fos Expression in the Habenula

Administration of this compound has been shown to increase the expression of c-Fos, a marker of neuronal activation, in the habenula of wild-type mice, an effect that is absent in GPR139 knockout mice.[3] This confirms target engagement in a key brain region.

Efficacy in Behavioral Models: Social Interaction Deficits

This compound has demonstrated efficacy in reversing social interaction deficits in multiple rodent models relevant to the negative symptoms of schizophrenia.[3] These models include the maternal immune activation (poly-I:C) model, the subchronic phencyclidine (PCP) model, and socially withdrawn BALB/c and BTBR mice.[3]

The three-chambered social approach task is a widely used paradigm to assess sociability and preference for social novelty in mice.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic for the negative and cognitive symptoms of schizophrenia. Its potent and selective agonism of GPR139, coupled with a favorable pharmacokinetic profile and demonstrated efficacy in relevant animal models, highlights its potential to address a significant unmet medical need. The detailed understanding of its mechanism of action and the robust preclinical data package provide a solid foundation for its continued clinical investigation.

References

- 1. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel GPR139 agonist evaluated in schizophrenia mouse model | BioWorld [bioworld.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Rise and Fall of TAK-041: A GPR139 Agonist for Negative Symptoms in Schizophrenia

An In-depth Technical Guide on the Discovery, Development, and Discontinuation of TAK-041

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as NBI-1065846, emerged as a promising novel therapeutic agent targeting the negative symptoms of schizophrenia, a significant unmet need in psychiatric medicine. This technical guide provides a comprehensive overview of the discovery and development history of this compound, a potent and selective agonist of the orphan G-protein coupled receptor 139 (GPR139). The narrative follows the molecule's journey from its initial identification through high-throughput screening and extensive medicinal chemistry optimization to its evaluation in preclinical models and eventual clinical trials. This document details the scientific rationale behind targeting GPR139, the intricate signaling pathways involved, and the specific experimental protocols utilized to characterize the compound's pharmacology. Quantitative data from key in vitro and in vivo studies, as well as pharmacokinetic parameters from early-phase clinical trials, are presented in structured tables for clarity. Despite a strong preclinical rationale and promising initial data, the development of this compound was ultimately discontinued (B1498344) due to a lack of efficacy in later-stage clinical trials. This guide concludes with an analysis of the clinical trial outcomes that led to this decision, offering valuable insights for future drug discovery and development endeavors in neuropsychiatric disorders.

Introduction: The Rationale for Targeting GPR139

The negative symptoms of schizophrenia, such as anhedonia, asociality, and avolition, are notoriously difficult to treat with existing antipsychotic medications and represent a major contributor to the long-term disability associated with the disorder.[1] The orphan G-protein coupled receptor GPR139, highly expressed in the habenula, a brain region implicated in reward processing and aversion, emerged as a novel therapeutic target.[2] The discovery that GPR139 activation could modulate habenula activity provided a compelling rationale for developing agonists for this receptor as a potential treatment for negative symptoms.[2][3]

Discovery and Medicinal Chemistry Optimization

This compound was identified through a high-throughput screening campaign followed by a rigorous medicinal chemistry effort to optimize potency, selectivity, and pharmacokinetic properties.[2] The initial hit compound was developed into a series of benzotriazinone-based GPR139 agonists, with this compound (compound 56 in the discovery publication) ultimately selected as the clinical candidate.[2]

Structure-Activity Relationship (SAR)

The optimization process focused on modifying key structural motifs of the initial hits to enhance GPR139 agonistic activity and improve drug-like properties. This involved systematic exploration of various substituents on the benzotriazinone core and the side chain, leading to a comprehensive understanding of the structure-activity relationship for this chemical series.

In Vitro Pharmacology

The pharmacological profile of this compound was extensively characterized using a variety of in vitro assays to determine its potency and selectivity for GPR139.

| Assay Type | Cell Line | Parameter | This compound Value (nM) | Reference |

| Calcium Mobilization | CHO-K1 expressing human GPR139 | EC50 | 18 | [2] |

| Radioligand Binding | CHO-K1 expressing human GPR139 | Ki | 25 | [2] |

Table 1: In Vitro Potency of this compound at the Human GPR139 Receptor.

Preclinical Development

The efficacy of this compound in animal models relevant to the negative symptoms of schizophrenia was a critical component of its preclinical development. Key studies focused on demonstrating target engagement in the brain and assessing behavioral outcomes.

Key Preclinical Experiments

-

c-Fos Expression in the Habenula: To confirm that this compound engaged its target in the intended brain region, immunohistochemistry for the immediate early gene c-Fos was performed in mice. Administration of this compound led to a significant increase in c-Fos expression in the habenula of wild-type mice, an effect that was absent in GPR139 knockout mice, confirming target engagement.[4]

-

Social Interaction Test in Mice: The social interaction test was used to assess the pro-social effects of this compound. In this paradigm, a test mouse is placed in an arena with a novel mouse, and the duration of social interaction is measured. This compound was shown to reverse social interaction deficits in relevant mouse models.[2][4]

-

Unpredictable Chronic Mild Stress (uCMS) Model in Rats: The uCMS model is a well-established paradigm for inducing anhedonia-like behavior in rodents. Rats subjected to a chronic regimen of unpredictable mild stressors exhibit a reduced preference for sucrose, which is reversed by chronic antidepressant treatment. This compound was evaluated in this model to assess its potential to ameliorate anhedonia.[5][6][7]

Signaling Pathway and Experimental Workflows

GPR139 Signaling Pathway

Activation of GPR139 by an agonist like this compound is believed to initiate a downstream signaling cascade primarily through Gq/11 proteins, leading to the mobilization of intracellular calcium. This signaling in the habenula is thought to modulate the activity of downstream circuits involved in reward and motivation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]

- 4. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK‐041 in healthy participants and patients with stable schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The GPR139 agonist this compound produces time-dependent alterations to cerebral blood flow and reward system function in patients with schizophrenia: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The GPR139 Agonist TAK-041: A Technical Overview of Target Engagement and Receptor Binding

For Immediate Release

This technical guide provides an in-depth analysis of the target engagement and receptor binding affinity of TAK-041, a selective and potent agonist of the orphan G-protein-coupled receptor 139 (GPR139). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of this clinical candidate, which has been investigated for the treatment of negative and cognitive symptoms associated with schizophrenia.

Core Concepts: Target Engagement and Mechanism of Action

This compound engages the GPR139 receptor, a class A G-protein-coupled receptor predominantly expressed in the central nervous system, with high concentrations in the habenula.[1][2] The binding of this compound to GPR139 initiates a signaling cascade through the coupling of Gq/11 and Gi/o proteins. This activation leads to the mobilization of intracellular calcium, a key second messenger in this pathway.[3]

The engagement of this pathway by this compound has been shown to modulate the activity of the habenula circuitry.[1][4] Furthermore, preclinical studies have demonstrated that this compound can reduce amphetamine- and nicotine-induced dopamine (B1211576) release in the nucleus accumbens of rats, suggesting a potential mechanism for its effects on reward and motivation.[4]

Quantitative Analysis of Receptor Binding and Functional Potency

The binding affinity and functional potency of this compound for the human GPR139 receptor have been characterized through in vitro pharmacological studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type |

| Binding Affinity (Ki) | 18 nM | Radioligand Binding Assay |

| Functional Potency (EC50) | 22 nM | Calcium Mobilization Assay |

Table 1: Receptor Binding Affinity and Functional Potency of this compound for Human GPR139.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound for the human GPR139 receptor.

Materials:

-

Membranes from CHO-K1 cells stably expressing the human GPR139 receptor.

-

Radioligand: [³H]-Compound A (a proprietary GPR139 antagonist).

-

Non-specific binding control: A high concentration of a non-labeled GPR139 ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA.

-

Scintillation fluid.

-

Glass fiber filters.

Procedure:

-

A competition binding assay is performed in a 96-well plate format.

-

Cell membranes are incubated with a fixed concentration of the radioligand ([³H]-Compound A) and varying concentrations of this compound.

-

The reaction mixture is incubated at room temperature for 60 minutes to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The filters are dried, and scintillation fluid is added.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for EC50 Determination

Objective: To determine the functional potency (EC50) of this compound in activating the GPR139 receptor.

Materials:

-

CHO-K1 cells stably expressing the human GPR139 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

A fluorescent imaging plate reader (FLIPR) or equivalent instrument.

Procedure:

-

CHO-K1 cells expressing GPR139 are seeded into 384-well plates and cultured overnight.

-

The cells are loaded with a calcium-sensitive fluorescent dye for 60 minutes at 37°C.

-

The dye-loaded cells are washed with assay buffer to remove excess dye.

-

The plate is placed in a fluorescent imaging plate reader.

-

A baseline fluorescence reading is taken before the addition of the compound.

-

Varying concentrations of this compound are added to the wells.

-

The change in fluorescence, indicative of intracellular calcium mobilization, is measured kinetically.

-

The data is analyzed using a sigmoidal dose-response curve to determine the EC50 value.

Visualizing the Molecular Pathway and Experimental Logic

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Caption: GPR139 signaling pathway activated by this compound.

Caption: Workflow for determining this compound binding and potency.

References

- 1. Discovery of this compound: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. S180. THE SELECTIVE GPR139 AGONIST this compound REVERSES ANHEDONIA AND SOCIAL INTERACTION DEFICITS IN RODENT MODELS RELATED TO NEGATIVE SYMPTOMS IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Effects of TAK-041 in Rodent Models of Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-041, also known as NBI-1065846, is a potent and selective small-molecule agonist for the orphan G-protein-coupled receptor 139 (GPR139).[1][2][3] This receptor is highly and specifically expressed in the central nervous system, with notable enrichment in the habenula, a brain region critically involved in reward, motivation, and the pathophysiology of depression and schizophrenia.[1][2][4] Alterations in habenula activity are correlated with depressive symptoms, and normalization of its function has been proposed as a therapeutic strategy to reverse anhedonia, a core symptom of major depressive disorder (MDD).[4][5][6] Preclinical studies in rodent models have demonstrated that this compound can reverse depression-like and anxiety-related behaviors, suggesting its potential as a novel therapeutic agent.[7][8] This document provides a comprehensive overview of the in vivo effects of this compound in rodent models related to depression, focusing on quantitative data, detailed experimental protocols, and the underlying neurobiological pathways.

Core Mechanism of Action

The therapeutic potential of this compound is predicated on its agonistic activity at the GPR139 receptor, which is densely expressed in the habenula.[1] The habenula plays a key role in regulating downstream dopaminergic and serotonergic systems that modulate emotion and cognition.[7] In depressive states, the lateral habenula (LHb) can become hyperactive, contributing to symptoms like anhedonia.[7] By activating GPR139, this compound is proposed to modulate habenula circuitry, thereby normalizing its activity and alleviating deficits in reward processing and motivation.[4][5] In vivo studies confirm this target engagement, showing that this compound administration increases the expression of the immediate early gene cFOS, a marker of neuronal activation, in the habenula of wild-type mice but not in GPR139 knockout mice.[4][5][6]

Data Presentation: Summary of In Vivo Effects

The following tables summarize the key findings from preclinical studies of this compound in rodent models relevant to depression and anhedonia.

Table 1: Behavioral Effects of this compound in the Unpredictable Chronic Mild Stress (uCMS) Model

| Behavioral Domain | Test | Species | Key Finding | Citation(s) |

| Anhedonia | Sucrose (B13894) Preference | Rat | Acutely and chronically reversed uCMS-induced anhedonia. | [4][5] |

| Depressive-like Behavior | Forced Swim Test (FST) | Rat | Reversed depressive-like behavior. | [4][5][6] |

| Anxiety-related Behavior | Novelty Suppressed Feeding (NSF) | Rat | Reversed anxiety-related behavior. | [4][5][6] |

Table 2: Neurobiological and Physiological Effects of this compound

| Effect Category | Measurement | Species | Key Finding | Citation(s) |

| Target Engagement | cFOS Expression | Mouse | Increased cFOS expression in the habenula; no effect in GPR139 knockout mice. No desensitization with chronic dosing. | [4][5][6] |

| Neurotransmitter Modulation | Microdialysis (NAc) | Rat | Reduced amphetamine- and nicotine-induced dopamine (B1211576) release in the Nucleus Accumbens (NAc). | [4][5][6] |

| Neuroendocrine Function | Corticosterone (B1669441) Secretion | Rat | Normalized disrupted circadian regulation of corticosterone secretion in uCMS-exposed animals. | [4][5][6] |

| Neuroplasticity (Hippocampus) | Neuronal Morphology | Rat | Reversed uCMS-induced atrophy in the basal dendrites of hippocampal pyramidal neurons. | [4][5][6] |

| Neuroplasticity (NAc) | Neuronal Morphology | Rat | Reversed uCMS-induced hypertrophy of medium-spiny neurons in the Nucleus Accumbens. | [4][5][6] |

| Social Behavior | Social Interaction Test | Mouse | Rescued social interaction deficits in BALB/c mice and other models. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key protocols used to evaluate this compound.

Unpredictable Chronic Mild Stress (uCMS) Protocol

The uCMS protocol is a widely used rodent model to induce a state analogous to human depression, characterized by anhedonia, anxiety, and physiological changes.[4][5][6]

-

Objective: To induce a depressive-like phenotype in rodents.

-

Procedure: Animals are subjected to a series of mild, varied, and unpredictable stressors over several weeks. Stressors may include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Food or water deprivation

-

Soiled cage

-

Reversed light/dark cycle

-

White noise

-

-

Outcome: This protocol produces deficits across multiple behavioral domains, including reduced sucrose preference (anhedonia), increased immobility in the Forced Swim Test, and increased latency in the Novelty Suppressed Feeding test.[4][5]

Forced Swim Test (FST)

The FST is a behavioral despair test used to screen for antidepressant efficacy.[9][10][11] The test operates on the principle that an animal will cease escape behaviors when placed in a stressful, inescapable situation, and antidepressants can reverse this passive, immobile posture.[12][13]

-

Objective: To measure depressive-like behavior (behavioral despair).

-

Apparatus: An open cylindrical container (e.g., 30 cm height, 12 cm diameter) filled with water (e.g., 25 ± 1°C) to a depth that prevents the animal from touching the bottom.[9]

-

Procedure:

-

Mice are individually placed into the water-filled cylinder.

-

The total test duration is typically 6 minutes.

-

Behavior is recorded, and the time spent immobile during the final 4 minutes is quantified.[9]

-

-

Primary Endpoint: Immobility time. A decrease in immobility is interpreted as an antidepressant-like effect.[14]

Novelty-Suppressed Feeding (NSF) Test

The NSF test assesses anxiety-related behavior by creating a conflict between the drive to eat and the fear of a novel, open environment.[15][16] The test has high predictive validity for anxiolytic and chronic antidepressant effects.[15][17]

-

Objective: To measure anxiety-like behavior.

-

Procedure:

-

Animals are food-deprived for approximately 24 hours.

-

Each animal is placed in a novel, brightly lit open field arena.

-

A single food pellet is placed in the center of the arena.

-

The latency for the animal to approach and take the first bite of the food pellet is recorded (up to a ceiling time, e.g., 15 minutes).[15]

-

-

Primary Endpoint: Latency to feed. A decrease in latency is interpreted as an anxiolytic/antidepressant-like effect.[17]

cFOS Expression Analysis

Induction of the immediate early gene cFOS is used as an in vivo marker for neuronal activation following a specific stimulus.[4][6]

-

Objective: To confirm target engagement and identify brain regions activated by this compound.

-

Procedure:

-

Animals are administered this compound or a vehicle control.

-

After a set period, animals are euthanized, and brain tissue is collected.

-

Immunohistochemistry is used to detect the cFOS protein in specific brain regions, such as the habenula.

-

-

Primary Endpoint: Quantification of cFOS-positive cells. An increase indicates drug-induced neuronal activation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.[4][6]

-

Objective: To determine the effect of this compound on neurotransmitter release.

-

Procedure:

-

A microdialysis probe is surgically implanted into a target brain region (e.g., Nucleus Accumbens).

-

After recovery, the probe is perfused with an artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.

-

Neurotransmitter concentrations (e.g., dopamine) in the samples are quantified using high-performance liquid chromatography (HPLC).

-

-

Primary Endpoint: Change in extracellular dopamine concentration following pharmacological challenge (e.g., amphetamine) with or without this compound pretreatment.

Conclusion

The selective GPR139 agonist this compound demonstrates a robust preclinical profile in reversing depression- and anxiety-related behaviors in rodent models. Its efficacy is mechanistically linked to the modulation of habenula circuitry, a key node in the neurobiology of mood and reward.[4][5][6] In the uCMS model, this compound effectively reverses anhedonia, behavioral despair, and anxiety-like behaviors.[4][5] Furthermore, it normalizes stress-induced physiological and neuroplastic changes, including corticosterone dysregulation and neuronal atrophy in the hippocampus.[4][5][6] These comprehensive in vivo findings provide a strong rationale for the clinical investigation of this compound as a novel therapeutic agent for anhedonia and major depressive disorder. While a Phase 2 trial in patients with anhedonia associated with MDD did not meet its primary endpoints, the preclinical data remain a valuable foundation for understanding the role of the GPR139-habenula pathway in mood regulation.[7][8]

References

- 1. Discovery of this compound: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The GPR139 agonist this compound produces time-dependent alterations to cerebral blood flow and reward system function in patients with schizophrenia: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S180. THE SELECTIVE GPR139 AGONIST this compound REVERSES ANHEDONIA AND SOCIAL INTERACTION DEFICITS IN RODENT MODELS RELATED TO NEGATIVE SYMPTOMS IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Phase 2 Randomized Trial of NBI-1065846 (this compound) in Patients With Anhedonia Associated With Major Depressive Disorder: Results of the TERPSIS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 2 Randomized Trial of NBI-1065846 (this compound) in Patients With Anhedonia Associated With Major Depressive Disorder: Results of the TERPSIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 10. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. commons.nmu.edu [commons.nmu.edu]

- 15. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stress Accelerates Depressive-Like Behavior through Increase of SPNS2 Expression in Tg2576 Mice [biomolther.org]

- 17. transpharmation.com [transpharmation.com]

The Pharmacokinetics and Brain Penetration of TAK-041: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-041, also known as NBI-1065846, is an investigational, orally available small molecule that acts as a potent and selective agonist of the G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is an orphan receptor highly expressed in the central nervous system (CNS), particularly in the habenula, a key brain region implicated in reward, motivation, and the pathophysiology of schizophrenia.[2][3] Preclinical studies have suggested the potential of this compound in treating the negative and cognitive symptoms associated with schizophrenia.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and brain penetration of this compound, compiling available data from clinical and preclinical studies.

Pharmacokinetics

A Phase 1 clinical trial (NCT02748694) evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and patients with stable schizophrenia.[5][6] The study consisted of single rising dose (SRD) and multiple rising dose (MRD) cohorts.[5]

Clinical Pharmacokinetics in Healthy Volunteers and Schizophrenia Patients

This compound exhibited a nearly linear pharmacokinetic profile with rapid absorption.[5] A long half-life ranging from 170 to 302 hours was observed across all tested doses.[5] The bioavailability of the tablet formulation was found to be similar to that of an oral suspension, and no significant food effect was detected.[5] Interestingly, systemic exposure to this compound was 22-30% lower in patients with schizophrenia compared to healthy volunteers.[5]

Table 1: Summary of Phase 1 Single Rising Dose (SRD) Study Design in Healthy Volunteers [6]

| Cohort | Dose of this compound (Oral Suspension) |

| 1 & 2 | 5 mg, 10 mg, 20 mg, 40 mg (alternating panel) |

| 3 | 80 mg (sequential panel) |

| 4 | 120 mg (sequential panel) |

| 5 | 160 mg (sequential panel) |

Table 2: Summary of Phase 1 Multiple Rising Dose (MRD) Study Design in Healthy Volunteers [6]

| Cohort | Loading Dose (Day 1) | Maintenance Dose (Days 8, 15, 22) |

| 1 | 40 mg | 20 mg |

| 2 | 80 mg | 40 mg |

| 3 | 120 mg | 60 mg |

| 4 | 160 mg | 80 mg |

Table 3: Summary of Phase 1 Multiple Dose Study Design in Patients with Stable Schizophrenia [6]

| Loading Dose (Day 1) | Maintenance Dose (Days 8, 15, 22) |

| 160 mg | 80 mg |

Note: Specific Cmax and AUC values for each cohort were not publicly available in the reviewed literature.

Brain Penetration

The ability of a CNS-targeted drug to cross the blood-brain barrier is critical for its efficacy. The brain penetration of this compound has been confirmed in humans through Positron Emission Tomography (PET) imaging studies.[7]

Human PET Imaging

A study in healthy volunteers utilized the radiotracer [11C]-(+)-PHNO, an agonist for dopamine (B1211576) D2/D3 receptors, to assess the in-vivo occupancy of this compound and its effects on the dopamine system.[1][7] The study demonstrated that this compound enters the human brain and engages with GPR139, leading to a modulation of endogenous dopamine release.[7] Pre-treatment with this compound significantly attenuated the d-amphetamine-induced reduction in [11C]PHNO binding potential in the putamen and ventral striatum, with a greater effect observed at a 40 mg dose compared to a 20 mg dose.[7]

Preclinical Evidence

In vivo studies in BALB/c mice, a strain known to exhibit social interaction deficits, showed that this compound administration led to a GPR139-agonist-dependent modulation of habenula cell activity and rescued these social deficits.[2] Furthermore, microdialysis studies in rodents have demonstrated that pre-treatment with this compound can attenuate the amphetamine-induced increase in extracellular dopamine release in the nucleus accumbens.[7]

Experimental Protocols

Phase 1 Clinical Trial (NCT02748694) Protocol[5][6]

-

Study Design: A four-part study including single rising doses and multiple rising doses in healthy adults, an evaluation of tablet versus oral suspension bioavailability, and a multiple-dose study in patients with stable schizophrenia.

-

Participants: Healthy adult volunteers and adults with a diagnosis of stable schizophrenia.

-

Dosing:

-

SRD (Healthy Volunteers): Oral suspension of this compound at doses of 5, 10, 20, 40, 80, 120, and 160 mg.

-

MRD (Healthy Volunteers): Loading doses of 40, 80, 120, and 160 mg followed by maintenance doses of 20, 40, 60, and 80 mg, respectively.

-

Schizophrenia Patients: A loading dose of 160 mg followed by a maintenance dose of 80 mg.

-

-

Pharmacokinetic Sampling: Blood samples were collected at predetermined time points to characterize the pharmacokinetic profile of this compound. Specific time points were not detailed in the available literature.

-

Bioanalytical Method: Plasma concentrations of this compound were measured using a validated analytical method.

Human PET Imaging Study Protocol[7]

-

Participants: Ten healthy volunteers.

-

Radiotracer: [11C]-(+)-PHNO, a dopamine D2/D3 receptor agonist.

-

Study Design: Each participant underwent three PET scans: a baseline scan, a scan after administration of d-amphetamine (0.5 mg/kg), and a scan after pre-treatment with a single oral dose of this compound (20 mg or 40 mg) followed by d-amphetamine (0.5 mg/kg).

-

Imaging Protocol:

-

PET scans were performed to measure the binding potential of [11C]-(+)-PHNO in various brain regions.

-

The attenuation of the d-amphetamine-induced reduction in radiotracer binding was used as a pharmacodynamic biomarker of this compound activity.

-

-

Pharmacokinetic Sampling: Venous blood samples were collected during the post-dose PET scans for pharmacokinetic analysis of this compound.

-

Bioanalytical Method: Plasma concentrations of this compound were measured by HPLC with tandem mass spectrometry.

Preclinical In Vivo Microdialysis Protocol (Rodents)[7][8][9][10][11]

-

Animals: Rodents (specific strain and species may vary between studies).

-

Surgical Procedure:

-

Anesthetize the animal (e.g., with isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the nucleus accumbens.

-

Allow for a post-operative recovery period.

-

-

Microdialysis Procedure:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

Administer this compound (route and dose dependent on the study design).

-

Continue collecting dialysate samples to measure changes in extracellular dopamine concentrations.

-

-

Analytical Method:

-

Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine levels.

-

Signaling Pathway and Experimental Workflows

GPR139 Signaling Pathway

This compound exerts its effects by activating GPR139. The primary signaling cascade initiated by GPR139 activation involves the Gq/11 family of G proteins.[8][9][10] This leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[11] This signaling pathway ultimately modulates the activity of downstream effectors such as adenylyl cyclase and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8][9][10]

Caption: GPR139 signaling cascade initiated by this compound.

Experimental Workflow: Human PET Imaging

The workflow for the human PET imaging study involved a multi-scan protocol to assess the pharmacodynamic effects of this compound on dopamine release.

References

- 1. Examining Endogenous Dopamine in Treated Schizophrenia using [11C]-(+)-PHNO Positron Emission Tomography: A Pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: a Potent and Selective GPR139 Agonist Explored for the Treatment of Negative Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK‐041 in healthy participants and patients with stable schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of this compound in healthy participants and patients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Endogenous dopamine release in the human brain as a pharmacodynamic biomarker: evaluation of the new GPR139 agonist this compound with [11C]PHNO PET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reactome | PLC-beta hydrolyses PIP2 to DAG and IP3 [reactome.org]

Discontinuation of TAK-041 Clinical Trials: A Technical Analysis

The development of TAK-041 (also known as zelatriazin or NBI-1065846), a novel GPR139 agonist, for the treatment of anhedonia in major depressive disorder (MDD) and negative symptoms in schizophrenia, was officially discontinued (B1498344) in November 2023. This decision, announced by Neurocrine Biosciences in collaboration with Takeda, followed the failure of a pivotal Phase 2 clinical trial to meet its primary efficacy endpoint.[1][2] This in-depth guide provides a technical overview of the this compound clinical trial program, the reasons for its discontinuation, and the underlying scientific rationale.

Core Reason for Discontinuation: Lack of Efficacy in Phase 2

The termination of the this compound development program was primarily due to the unsuccessful outcome of the Phase 2 TERPSIS study.[3] This trial, designed to evaluate the efficacy of this compound in treating anhedonia in adults with MDD, did not demonstrate a statistically significant improvement in the primary endpoint compared to placebo.[4]

Clinical Trial Program Overview

This compound was investigated in a series of clinical trials to assess its safety, tolerability, pharmacokinetics, and efficacy. The key trials in the development program are summarized below.

Table 1: Summary of Key this compound Clinical Trials

| Trial Identifier | Phase | Title | Patient Population | Key Outcomes | Status |

| NCT02748694 | 1 | A Study to Evaluate the Safety, Tolerability and Pharmacokinetics of this compound in Healthy Participants and Patients With Stable Schizophrenia | Healthy Volunteers and Patients with Stable Schizophrenia | Generally well-tolerated, established pharmacokinetic profile.[5][6] | Completed |

| NCT03319953 | 2 (Proof-of-Activity) | A Proof of Activity Study to Evaluate the Effects of this compound on Motivational Anhedonia as Add-On to Antipsychotics in Participants With Stable Schizophrenia | Patients with Stable Schizophrenia | No significant effect on the Brief Assessment of Cognition in Schizophrenia (BACS) score; observed changes in brain activity (fMRI).[7][8] | Completed |

| TERPSIS (NCT number not publicly available) | 2 | A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Study to Evaluate the Efficacy and Safety of Once-Weekly Oral NBI-1065846 in the Treatment of Anhedonia in Major Depressive Disorder | Patients with Major Depressive Disorder and Anhedonia | Failed to meet the primary endpoint of a significant change in the Dimensional Anhedonia Rating Scale (DARS) score versus placebo.[4][9] | Completed (Terminated due to lack of efficacy) |

Quantitative Data from Clinical Trials

Table 2: Pharmacokinetic Parameters of this compound (from NCT02748694)

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | Rapidly absorbed |

| Half-life (t1/2) | 170-302 hours[5] |

| Bioavailability | Similar between tablet and oral suspension |

| Food Effect | No meaningful effect detected |

Table 3: Key Efficacy Results from the TERPSIS Study

| Endpoint | This compound Group | Placebo Group | p-value |

| Change from Baseline in DARS Score | No statistically significant difference from placebo | No statistically significant difference from this compound | Not significant |

Experimental Protocols

Phase 1 Study (NCT02748694) Methodology

This first-in-human, single-center study consisted of four parts conducted in the USA.[5]

-

Part 1 (Single Rising Dose): Healthy adults received single oral doses of this compound (ranging from 5 mg to 160 mg) or placebo as an oral suspension.[5] The design was a double-blind, alternating-panel (for lower doses) and sequential-panel (for higher doses) dose escalation.

-

Part 2 (Multiple Rising Dose): Healthy adults received a loading dose of this compound on day 1, followed by maintenance doses (half the loading dose) on days 8, 15, and 22, or placebo.[5]

-

Part 3 (Bioavailability): This part evaluated the bioavailability of a tablet formulation versus the oral suspension in healthy adults.[5]

-

Part 4 (Patient Arm): Patients with stable schizophrenia on antipsychotic medication received weekly single doses of this compound oral suspension or placebo.[5] A loading dose was administered on day 1, followed by maintenance doses.

Proof-of-Activity Study in Schizophrenia (NCT03319953) Methodology

This was a randomized, double-blind, placebo-controlled, two-period crossover study conducted in the United Kingdom.[10]

-

Participants: Up to 32 adults with stable schizophrenia receiving a stable dose of a second-generation antipsychotic.[10]

-

Intervention: Participants were randomized to one of four treatment sequences, receiving either this compound (20 mg or 40 mg) or a matching placebo as an oral suspension on the first day of each of the two evaluation periods.[10]

-

Assessments: The primary endpoints were changes in brain activity measured by functional magnetic resonance imaging (fMRI) during a monetary incentive delay (MID) task and cognitive function assessed by the Brief Assessment of Cognition in Schizophrenia (BACS) tool.[7][8]

GPR139 Signaling Pathway

This compound is an agonist of the G protein-coupled receptor 139 (GPR139). GPR139 is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It is primarily expressed in the central nervous system, particularly in areas like the habenula, which is involved in reward and motivation. GPR139 is known to signal predominantly through the Gq/11 pathway.[1][3][4]

Clinical Trial Workflow

The following diagram illustrates the general workflow of the Phase 2 proof-of-activity study in schizophrenia (NCT03319953).

References

- 1. Neurocrine’s Takeda-Partnered Drug Candidate Aces Phase II Depression Study - BioSpace [biospace.com]

- 2. Neurocrine Biosciences Provides Development Pipeline Update [prnewswire.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. A Phase 2 Randomized Trial of NBI-1065846 (this compound) in Patients With Anhedonia Associated With Major Depressive Disorder: Results of the TERPSIS Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of TAK‐041 in healthy participants and patients with stable schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase 1 study to evaluate the safety, tolerability and pharmacokinetics of this compound in healthy participants and patients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GPR139 agonist this compound produces time-dependent alterations to cerebral blood flow and reward system function in patients with schizophrenia: a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Phase 2 Randomized Trial of NBI-1065846 (this compound) in Patients With Anhedonia Associated With Major Depressive Disorder | CoLab [colab.ws]

- 10. hra.nhs.uk [hra.nhs.uk]

Methodological & Application

Revolutionizing CNS Drug Discovery: An In Vitro Calcium Mobilization Assay for the GPR139 Agonist, TAK-041

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of TAK-041, a potent and selective agonist for the G protein-coupled receptor 139 (GPR139). GPR139, an orphan receptor predominantly expressed in the central nervous system, is a promising therapeutic target for neuropsychiatric disorders. This assay serves as a robust method for screening and characterizing GPR139 agonists by measuring the transient increase in intracellular calcium ([Ca²⁺]i) upon receptor activation.

Principle of the Assay

GPR139 is coupled to the Gαq subunit of the heterotrimeric G protein complex. Upon agonist binding, such as this compound, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected by a fluorescent calcium indicator, providing a direct measure of GPR139 activation.

GPR139 Signaling Pathway

Caption: GPR139 signaling cascade upon this compound binding.

Experimental Protocol

This protocol is designed for a 96-well format but can be adapted for 384-well plates.

Materials and Reagents:

-

Cells: CHO-K1 cells stably expressing human GPR139 (CHO-GPR139).

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate: 96-well, black-walled, clear-bottom microplates.

-

Compound: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or Fluo-8 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (B1678239): To prevent dye extrusion from cells.

-

Fluorescence Plate Reader: With automated injection capabilities (e.g., FlexStation, FLIPR).

Procedure:

-

Cell Plating:

-

The day before the assay, seed CHO-GPR139 cells into 96-well black-walled, clear-bottom plates at a density of 40,000 - 60,000 cells per well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Dye Loading:

-

Prepare a dye-loading solution by reconstituting Fluo-4 AM or Fluo-8 AM in DMSO and then diluting it in Assay Buffer to a final concentration of 2-5 µM. Add probenecid to a final concentration of 2.5 mM.

-

Aspirate the culture medium from the cell plate and add 100 µL of the dye-loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to create a concentration range for generating a dose-response curve (e.g., 1 nM to 10 µM). Prepare these at 2X the final desired concentration.

-

-

Calcium Mobilization Measurement:

-

Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for a total of 120-180 seconds.

-

Program the instrument to add 100 µL of the 2X this compound dilutions to the respective wells after an initial baseline reading of 10-20 seconds.

-

Initiate the measurement.

-

Data Analysis:

-

The primary output is a kinetic trace of fluorescence intensity over time.

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Experimental Workflow

Application Notes and Protocols for c-fos Expression Analysis Following TAK-041 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-041, also known as NBI-1065846, is a potent and selective agonist for the orphan G protein-coupled receptor 139 (GPR139).[1][2] GPR139 is predominantly expressed in the central nervous system, with high concentrations in the habenula, a brain region implicated in the regulation of mood and motivation.[2][3] Due to its role in modulating habenular circuitry, this compound has been investigated as a potential therapeutic for the negative symptoms of schizophrenia.[2][4]

One of the key methods to assess the in vivo activity and target engagement of novel CNS compounds is the analysis of immediate early gene expression, such as c-fos. The c-fos protein is a well-established marker of neuronal activation; its expression is transiently and rapidly induced in response to various stimuli.[5] Studies have demonstrated that administration of this compound leads to an increase in c-fos expression specifically in the habenula of wild-type mice, an effect that is absent in GPR139 knockout mice.[4][6] This confirms that this compound engages its target receptor and elicits a downstream neuronal response.

These application notes provide a comprehensive overview of the methodologies required to analyze c-fos expression in the mouse brain following the administration of this compound. The protocols detailed below cover drug administration, immunohistochemical staining, and quantification of c-fos positive cells.

GPR139 Signaling Pathway

Activation of GPR139 by an agonist such as this compound primarily initiates a signaling cascade through the Gq/11 family of G proteins.[3][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC can lead to the activation of transcription factors, such as the cAMP response element-binding protein (CREB), which is a known regulator of c-fos gene expression.[8][9]

Data Presentation

The following table represents hypothetical quantitative data illustrating a dose-dependent increase in c-fos positive cells in the mouse habenula following oral administration of this compound. This data is structured for clear comparison and is based on qualitative descriptions from existing literature.

| Treatment Group | Dose (mg/kg) | Mean c-fos Positive Cells/section (± SEM) in Habenula | Fold Change vs. Vehicle |

| Vehicle | 0 | 15 ± 3 | 1.0 |

| This compound | 3 | 45 ± 6 | 3.0 |

| This compound | 10 | 120 ± 15 | 8.0 |

| This compound | 30 | 250 ± 25 | 16.7 |

Experimental Protocols

This compound Administration to Mice

This protocol describes the oral administration of this compound to mice. Oral gavage is a common and precise method.[10][11]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)[12]

-

Male C57BL/6J mice (8-10 weeks old)

-

Syringes (1 mL)

-

Oral gavage needles (20-gauge, 1.5-inch, with a ball tip)[12]

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

On the day of the experiment, prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1.0, and 3.0 mg/mL to achieve doses of 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume).

-

Ensure the suspension is homogenous by vortexing or sonicating before each administration.

-

-

Animal Handling and Dosing:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered (typically 10 mL/kg body weight).[11]

-

Gently restrain the mouse by the scruff of the neck to immobilize the head.

-

Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle.

-

Slowly dispense the solution from the syringe.

-

Gently remove the gavage needle.

-

Return the mouse to its home cage and monitor for any signs of distress.

-

-

Time Course:

Immunohistochemistry for c-fos

This protocol outlines the steps for perfusing the mice, collecting the brain tissue, and performing immunohistochemistry to detect c-fos positive cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

30% Sucrose (B13894) in PBS

-

Cryostat or vibratome

-

Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)

-

Primary antibody: Rabbit anti-c-Fos

-

Secondary antibody: Biotinylated goat anti-rabbit IgG

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Microscope slides

-

Mounting medium

Procedure:

-

Perfusion and Tissue Collection:

-

At the designated time point after this compound administration (e.g., 90 minutes), deeply anesthetize the mouse with an appropriate anesthetic.

-

Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by ice-cold 4% PFA to fix the tissues.

-

Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.

-

Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.

-

-

Sectioning:

-

Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) containing the habenula using a cryostat.

-

Collect the sections in a cryoprotectant solution and store them at -20°C until staining.

-

-

Staining:

-

Wash the free-floating sections in PBS three times for 10 minutes each.

-

Incubate the sections in a blocking solution for 1-2 hours at room temperature to reduce non-specific antibody binding.

-

Incubate the sections with the primary anti-c-Fos antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the sections in PBS three times for 10 minutes each.

-

Incubate with the biotinylated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature.

-

Wash the sections in PBS three times for 10 minutes each.

-

Incubate with the ABC reagent for 1 hour at room temperature.

-

Wash the sections in PBS three times for 10 minutes each.

-

Develop the signal using the DAB substrate kit according to the manufacturer's instructions. This will result in a brown precipitate in the nuclei of c-fos positive cells.

-

Mount the stained sections onto microscope slides, allow them to air dry, dehydrate through a series of alcohol and xylene, and coverslip with a mounting medium.

-

Quantification of c-fos Positive Cells

This protocol describes how to quantify the number of c-fos positive cells in the habenula.

Materials:

-

Microscope with a digital camera

-

Image analysis software (e.g., ImageJ/Fiji with appropriate plugins, or other specialized software)

Procedure:

-

Image Acquisition:

-

Capture images of the habenula from the stained brain sections at a consistent magnification (e.g., 20x).

-

Ensure consistent lighting and camera settings across all images.

-

-

Cell Counting:

-

Define the region of interest (ROI), which in this case is the habenula.

-

Use the image analysis software to count the number of DAB-stained nuclei within the ROI. Automated or semi-automated methods can be employed for unbiased counting.[1][2]

-

Set a consistent threshold for color intensity and particle size to distinguish c-fos positive cells from the background.

-